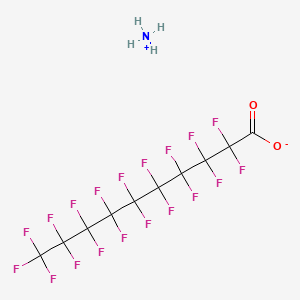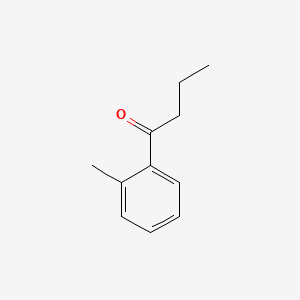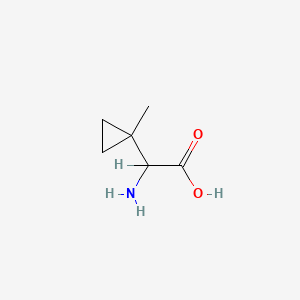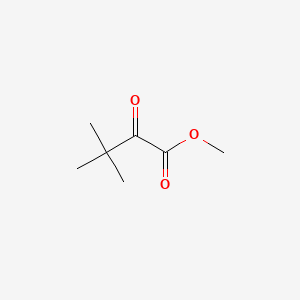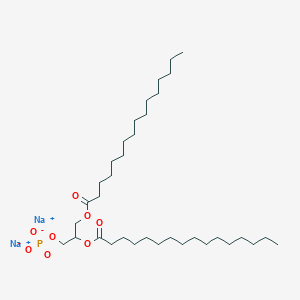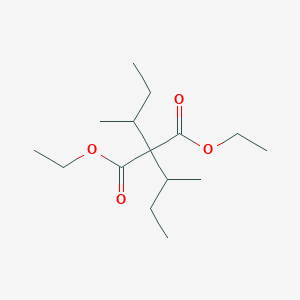
Calix(5)arene
Übersicht
Beschreibung
Calix(5)arene is a member of the greater calixarene family. It is used in the formation of supramolecular oligo/polymers, which are arrays of monomeric components held together by reversible and highly directional non-covalent bonds . The dynamic and reversible nature of these interactions allows these polymers to display unconventional properties such as stimuli-responsiveness, adaptive behavior, and shape memory .
Synthesis Analysis
Calix(5)arene can be synthesized through varied temperature sublimation, resulting in the formation of two distinctly different crystal structures or polymorphs α and β . Another method involves the use of p-, m-, or o-xylyl spacers .Molecular Structure Analysis
The molecular structure of Calix(5)arene is quite unique. It can form two distinctly different crystal structures or polymorphs α and β, both of which are based on ‘self-included’ and ‘back-to-back’ helical arrangements of the molecule .Chemical Reactions Analysis
Calix(5)arene can form host-guest complexes with biologically active amines . It also displays gas sorption properties .Physical And Chemical Properties Analysis
Calix(5)arene has the ability to form two distinctly different crystal structures or polymorphs α and β . It also displays gas sorption properties .Wissenschaftliche Forschungsanwendungen
Molecular Sensors and Smart Materials
Calixarenes, including Calix[5]arene, have been utilized as scaffolds for developing smart fluorescent probes. These probes are used in molecular sensors, bioimaging, drug and gene delivery, self-assembly/aggregation, and the development of smart materials. The versatility of calixarene scaffolds, especially when conjugated with fluorogenic groups, allows for the detection of cations, anions, and biomolecules. Additionally, their strong optical properties have been exploited in creating gels, nonlinear optical materials, organic light-emitting diodes, and multiphoton materials, showcasing significant developments in bioapplications (Kumar et al., 2019).
Chemical Sensors for Explosives Detection
Calixarenes have been applied as sensitive coatings for Quartz Crystal Microbalance (QCM)-based chemical sensors, particularly for detecting explosives such as dinitrotoluene (DNT). This application takes advantage of calixarenes' complex organic architectures, providing a clear indication of their potential in security and environmental monitoring (Montméat et al., 2014).
Supramolecular Chemistry and Metal Ion Coordination
The structural diversity of calixarenes, particularly Calix[4]arene, has been explored in the coordination chemistry with paramagnetic transition and lanthanide metals. These complexes have been investigated for their structural and magnetic properties, highlighting calixarenes' role in synthesizing polymetallic clusters with potential applications in magnetic and optical devices (Wilson et al., 2022).
2D-Covalent Organic Frameworks
Calix[4]arene has been employed in the synthesis of 2D covalent organic frameworks (COFs), demonstrating its utility in creating structures with charge-selective dye removal capabilities. This application leverages calixarene's conformational flexibility and host-guest chemistry for environmental cleanup and filtration technologies (Garai et al., 2021).
Nuclear Waste Remediation
Pillar[5]arenes, analogous to calixarenes, have been modified to enhance their extraction and separation efficiency for nuclear waste remediation, specifically for the separation of americium(III) and europium(III). This highlights the potential of calixarene derivatives in addressing critical environmental challenges (Wu et al., 2014).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
hexacyclo[25.3.1.13,7.19,13.115,19.121,25]pentatriaconta-1(31),3(35),4,6,9(34),10,12,15(33),16,18,21,23,25(32),27,29-pentadecaene-31,32,33,34,35-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H30O5/c36-31-21-6-1-7-22(31)17-24-9-3-11-26(33(24)38)19-28-13-5-15-30(35(28)40)20-29-14-4-12-27(34(29)39)18-25-10-2-8-23(16-21)32(25)37/h1-15,36-40H,16-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUBHEGFPPTWLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=CC=CC(=C5O)CC6=CC=CC1=C6O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369363 | |
| Record name | Hexacyclo[25.3.1.1~3,7~.1~9,13~.1~15,19~.1~21,25~]pentatriaconta-1(31),3(35),4,6,9(34),10,12,15(33),16,18,21(32),22,24,27,29-pentadecaene-31,32,33,34,35-pentol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Calix[5]arene | |
CAS RN |
83933-03-3 | |
| Record name | Hexacyclo[25.3.1.1~3,7~.1~9,13~.1~15,19~.1~21,25~]pentatriaconta-1(31),3(35),4,6,9(34),10,12,15(33),16,18,21(32),22,24,27,29-pentadecaene-31,32,33,34,35-pentol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 83933-03-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



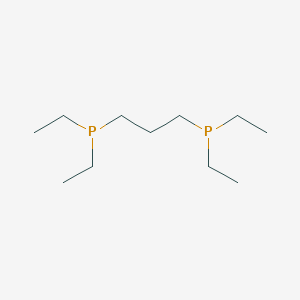
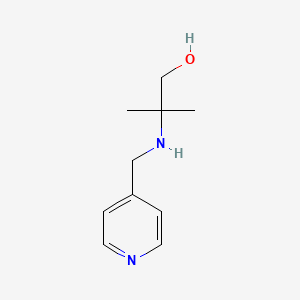

![4-[2-(4-Methylphenyl)ethyl]piperidine](/img/structure/B1608860.png)



